N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
N-(4-Ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole ring fused to an indole core. The compound’s structure includes a propan-2-yl (isopropyl) group at position 5 of the oxadiazole ring and an N-(4-ethylphenyl)acetamide side chain (Fig. 1).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-16-9-11-18(12-10-16)24-21(28)14-27-19-8-6-5-7-17(19)13-20(27)23-26-25-22(29-23)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPDFILDZKDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the indole and oxadiazole intermediates through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The indole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to three regions:
- Aryl substituents on the acetamide group.
- Oxadiazole ring substitutions (e.g., alkyl, aryl, or sulfanyl groups).
- Indole core variations (e.g., methoxy, halogen, or fused heterocycles).
Substituent Effects on the Acetamide Group
The N-arylacetamide moiety significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 10l) correlate with higher melting points and enhanced anticancer activity .
- Heteroaromatic substituents (e.g., pyridin-2-yl in 10m) may improve solubility but reduce yield compared to aryl groups .
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring is a pharmacophore in many bioactive molecules. Notable analogs include:
Key Observations :
- Bulky substituents (e.g., diphenylmethyl in compound 4) reduce bioactivity but enhance thermal stability .
- Sulfanyl linkages (e.g., in 4b and 2a) improve binding to enzyme active sites, enhancing antimicrobial and anticancer effects .
Indole Core Variations
Modifications to the indole core alter electronic properties and bioactivity:
Biological Activity
N-(4-ethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound notable for its unique structural features, which include an indole core and an oxadiazole ring. These characteristics contribute to its potential biological activities and applications in various scientific fields.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | N-(4-ethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 392.46 g/mol |
| InChI Key | InChI=1S/C23H24N4O2/c1-4-16... (truncated for brevity) |
The compound's structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.
The biological activity of this compound can be attributed to its ability to interact with multiple biological pathways. Compounds containing oxadiazole rings have been documented to exhibit a wide range of biological activities, including:
- Anticancer Activity: Many oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications in the oxadiazole structure can enhance antiproliferative properties against human colon adenocarcinoma and other cancer types .
- Anti-inflammatory Effects: The compound may inhibit key inflammatory pathways, potentially through the modulation of cytokine production or inhibition of cyclooxygenases (COX) .
Research Findings
Recent studies have highlighted various biological activities associated with similar compounds:
- Anticancer Studies:
- Enzyme Inhibition:
- Antimicrobial Activity:
Case Study 1: Anticancer Activity
A study evaluated the efficacy of a related oxadiazole compound in vitro against multiple cancer cell lines. The results showed that the compound inhibited cell proliferation significantly compared to control groups.
Case Study 2: Anti-inflammatory Properties
Research on another derivative indicated its potential as an anti-inflammatory agent by reducing levels of pro-inflammatory cytokines in cellular models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
